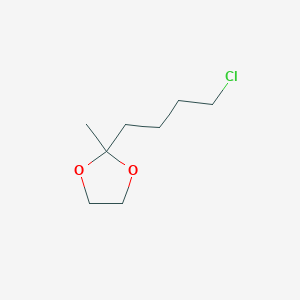

2-(4-Chlorobutyl)-2-methyl-1,3-dioxolane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-Chlorobutyl)-2-methyl-1,3-dioxolane is a chemical compound used in the synthesis of C-chlorobutylpyrogallol arene .

Synthesis Analysis

The synthesis of this compound involves a reaction with methyl 3-hydroxybenzoate in DMF, followed by the addition of potassium carbonate and 2-(4-chlorobutyl)-1,3-dioxalane. The reaction mixture is then heated at 80°C for 18 hours .Molecular Structure Analysis

The molecular structure of 2-(4-Chlorobutyl)-2-methyl-1,3-dioxolane is represented by the empirical formula C7H13ClO2 . The molecular weight of the compound is 164.63 .Chemical Reactions Analysis

The compound is likely to undergo reactions similar to other chloroalkanes. For instance, it can participate in electrophilic substitution reactions with benzene in the presence of an aluminium chloride catalyst . It can also undergo halogenation reactions, which require a catalyst to activate the halogen .Physical And Chemical Properties Analysis

The compound is a liquid at room temperature. It has a refractive index of 1.457 and a density of 1.109 g/mL at 20°C. It boils at 56-58°C under a pressure of 0.1 mmHg .Applications De Recherche Scientifique

Chromatography

The compound is utilized in chromatography , a technique essential for separating mixtures in the lab. Its unique properties may improve the efficiency of chromatographic processes by acting as a stabilizing agent for sensitive compounds during separation .

Mass Spectrometry

In mass spectrometry , this chemical serves as a sample manipulation agent. It can help in the preparation of samples by providing a stable environment that preserves the integrity of the molecules being analyzed .

Synthesis of Benzene Derivatives

It’s used in the synthesis of benzene derivatives, showcasing its versatility in synthetic chemistry. Advanced techniques, such as hydrochlorination using cobalt catalysts, demonstrate its role in creating complex organic compounds.

Molecular Electronics

The structural similarities of “2-(4-Chlorobutyl)-2-methyl-1,3-dioxolane” with other benzene derivatives suggest its potential application in molecular electronics . Research in this field could lead to the development of single-molecule conductance in electronic devices.

Environmental Remediation

This compound may be involved in the catalytic oxidation of chlorinated benzenes, providing insights into environmental remediation techniques. Such applications are crucial for the detoxification of harmful substances in the environment.

Ultrasonic Treatment

Antioxidant Properties

In the medical field, derivatives of this compound may scavenge free radicals, offering stability and protection without damaging cellular components like membrane lipids, proteins, and DNA .

Material Science

Lastly, in material science , “2-(4-Chlorobutyl)-2-methyl-1,3-dioxolane” could be used to modify the properties of materials, enhancing their performance for specific applications, such as increasing the durability or flexibility of synthetic polymers .

Mécanisme D'action

The mechanism of action for this compound involves electrophilic substitution reactions. The electrophile, in this case, is formed by the reaction between the chloromethane and the aluminium chloride catalyst . The electrophile then reacts with benzene, resulting in the substitution of a hydrogen atom on the benzene ring .

Safety and Hazards

Orientations Futures

The influence of a terminal chlorine substituent on the solvolysis of ethyl chloroformate has been studied, and similar studies could be conducted on 2-(4-Chlorobutyl)-2-methyl-1,3-dioxolane . This could provide valuable insights into the reactivity and potential applications of this compound in various chemical reactions.

Propriétés

IUPAC Name |

2-(4-chlorobutyl)-2-methyl-1,3-dioxolane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15ClO2/c1-8(4-2-3-5-9)10-6-7-11-8/h2-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFFCAKKBRLTNFX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCCO1)CCCCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-Furyl)-2-[4-(trifluoromethyl)anilino]acetonitrile](/img/structure/B2359960.png)

![2-({[(4-chloroanilino)carbonyl]amino}oxy)-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)acetamide](/img/structure/B2359962.png)

![N-(1-Cyanocyclohexyl)-2-[2-[(3-fluorophenyl)methyl]pyrrolidin-1-yl]acetamide](/img/structure/B2359966.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)acrylamide](/img/structure/B2359969.png)

![(E)-1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-phenylprop-2-en-1-one](/img/structure/B2359971.png)

![6-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B2359973.png)

![N,N-diethyl-2-(4-(5-isopropyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2359974.png)

![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2359975.png)

![[2-(4-Fluorophenyl)pyridin-3-yl]methanamine](/img/structure/B2359979.png)

![3-(4-fluorophenyl)-1-isobutyl-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2359982.png)